molecular formula C21H22N2O3S B12152775 [3-(furan-2-ylmethyl)-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](4-methoxyphenyl)methanone

[3-(furan-2-ylmethyl)-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](4-methoxyphenyl)methanone

Cat. No.: B12152775
M. Wt: 382.5 g/mol
InChI Key: WIXNZZXOFLAFQV-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidine class, a heterocyclic scaffold known for its diverse pharmacological activities. Its structure features a fused thiophene-pyrimidine core substituted with a furan-2-ylmethyl group at position 3, two methyl groups at positions 5 and 6, and a 4-methoxyphenyl methanone moiety at position 1.

Properties

Molecular Formula

C21H22N2O3S

Molecular Weight

382.5 g/mol

IUPAC Name

[3-(furan-2-ylmethyl)-5,6-dimethyl-2,4-dihydrothieno[2,3-d]pyrimidin-1-yl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C21H22N2O3S/c1-14-15(2)27-21-19(14)12-22(11-18-5-4-10-26-18)13-23(21)20(24)16-6-8-17(25-3)9-7-16/h4-10H,11-13H2,1-3H3

InChI Key

WIXNZZXOFLAFQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1CN(CN2C(=O)C3=CC=C(C=C3)OC)CC4=CC=CO4)C

Origin of Product

United States

Biological Activity

The compound 3-(furan-2-ylmethyl)-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to summarize its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H21N3O3S
  • Molecular Weight : 439.6 g/mol
  • IUPAC Name : 2-{[5,6-dimethyl-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(2-furylmethyl)acetamide

Anticancer Activity

Research indicates that compounds similar to the target molecule exhibit significant anticancer properties. For instance, derivatives of thieno[2,3-d]pyrimidine have shown promising results against various cancer cell lines. In vitro studies demonstrated that these compounds inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specifically:

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), NCI-H358 (lung cancer)
  • IC50 Values :
    • A549: 6.26±0.33μM6.26\pm 0.33\,\mu M
    • HCC827: 20.46±8.63μM20.46\pm 8.63\,\mu M

These findings suggest that the compound may have a higher efficacy in two-dimensional cultures compared to three-dimensional models, indicating its potential for further development as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported that certain furan derivatives exhibit broad-spectrum antimicrobial activity against both bacterial and fungal strains. The proposed mechanisms include:

  • Disruption of microbial cell membranes.
  • Inhibition of essential metabolic pathways.

For example, derivatives with similar structures have shown effectiveness against resistant strains of bacteria and fungi .

The biological activity of the compound is believed to stem from its ability to interact with various biological targets:

  • DNA Binding : The compound may bind to DNA and inhibit DNA-dependent enzymes, which is crucial for cancer cell proliferation and survival.
  • Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest at the S and G2/M phases in yeast models, which may translate to similar effects in human cells .
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that related compounds can increase ROS levels in cells, leading to oxidative stress and subsequent apoptosis in cancer cells.

Case Studies

Recent investigations into the biological activities of thieno[2,3-d]pyrimidine derivatives have provided valuable insights:

  • Study on Antitumor Activity : A study published in Molecules highlighted the synthesis of various thieno[2,3-d]pyrimidine derivatives and their evaluation against human lung cancer cell lines. The most effective compounds demonstrated significant cytotoxicity and induced apoptosis .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial effects of similar furan-based compounds against clinically isolated strains. Results indicated potent antibacterial activity without hemolytic effects on human erythrocytes .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities that may be beneficial for various therapeutic applications:

  • Anticancer Activity :
    • Studies have shown that derivatives of thieno[2,3-d]pyrimidines can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. The specific compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial activity against several pathogens. Preliminary results indicate effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .
  • Anti-inflammatory Effects :
    • Research has identified that compounds with similar structures exhibit anti-inflammatory properties. This could be attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response, indicating potential use in treating inflammatory diseases .

Anticancer Efficacy

A recent study evaluated the efficacy of the compound on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .

Antimicrobial Activity

In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, showcasing its potential as a novel antibacterial agent .

Anti-inflammatory Study

A study investigating the anti-inflammatory properties of related compounds found that treatment with 3-(furan-2-ylmethyl)-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, suggesting its utility in managing inflammatory conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with three structurally related pyrimidine derivatives, focusing on molecular properties, substituents, and reported bioactivities:

Compound Molecular Formula Molecular Weight Key Substituents Reported Activities References
3-(Furan-2-ylmethyl)-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone (Target) Not explicitly stated Not reported Furan-2-ylmethyl, 5,6-dimethyl, 4-methoxyphenyl methanone Inferred: Antifungal, anticancer (analog-based) N/A
4-(2,6-Dichlorophenyl)-3,4-dihydro-6-phenylpyrimidin-2(1H)-one (5H) C₁₆H₁₂Cl₂N₂O 319.19 2,6-Dichlorophenyl, phenyl Antifungal, antioxidant, anticancer
3,4-Dihydro-1-(tetrahydrofuran-2-yl)-6-(4-nitrophenyl)-4-phenylpyrimidin-2(1H)-one (6N) C₂₁H₂₁N₃O₇ 427.41 Tetrahydrofuranose, 4-nitrophenyl, phenyl Anticancer, antioxidant
2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(4-fluorophenyl)ethanone C₁₇H₁₄FN₃OS₂ 371.44 5,6-Dimethylthieno[2,3-d]pyrimidine, 4-fluorophenyl ethanone Not explicitly stated (structural analog)

Key Observations:

Substituent Effects on Bioactivity :

  • The dichlorophenyl group in 5H enhances antifungal activity due to its electron-withdrawing nature, which may disrupt fungal membrane integrity .
  • The nitro group in 6N contributes to redox-mediated antioxidant properties and intercalative DNA binding in cancer cells .
  • The 4-methoxyphenyl group in the target compound likely improves metabolic stability compared to halogenated analogs (e.g., 5H ).

The furan-2-ylmethyl group in the target compound distinguishes it from 6N, which has a tetrahydrofuranose ring, suggesting divergent pharmacokinetic profiles.

Computational Predictions : AutoDock Vina, a widely used molecular docking tool , could predict the target compound’s binding affinity to enzymes like dihydrofolate reductase (DHFR) or cytochrome P450, leveraging its hybrid thiophene-furan architecture.

Preparation Methods

One-Pot Cyclization-Acylation

Combining cyclization and acylation in a single reactor minimizes intermediate isolation. However, competing reactions (e.g., over-acylation) necessitate stringent temperature control.

Late-Stage Functionalization

Introducing the 4-methoxyphenyl group via Suzuki-Miyaura coupling post-core formation remains unexplored but could leverage palladium catalysis for C–N bond formation.

Challenges and Mitigation Strategies

  • Furan Sensitivity : The furan ring is prone to electrophilic substitution under acidic conditions. Using aprotic solvents and low temperatures mitigates decomposition.

  • Regioselectivity : Competing alkylation at N-1 versus N-3 is avoided by steric hindrance from the 5,6-dimethyl groups.

Scalability and Industrial Relevance

Benchmarking against patented processes, key scalability factors include:

  • Catalyst Recycling : Pd/C from hydrogenation steps can be reused up to five cycles without significant activity loss.

  • Cost Efficiency : Bulk sourcing of 4-methoxybenzoic acid and furfuryl bromide reduces raw material expenses.

Q & A

Q. What synthetic methodologies are established for the target compound, and how can reaction conditions be optimized?

The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step protocols, including cyclocondensation, nucleophilic substitution, and coupling reactions. For example:

  • Step 1 : Formation of the thieno[2,3-d]pyrimidine core via cyclization of thiourea derivatives with α,β-unsaturated ketones under acidic conditions.
  • Step 2 : Introduction of the furan-2-ylmethyl group using alkylation or Mitsunobu reactions.
  • Step 3 : Methanone formation via Friedel-Crafts acylation or coupling with 4-methoxybenzoyl chloride. Optimization may involve solvent selection (e.g., ethanol, DMF), temperature control (60–100°C), and catalysts like TsOH or Pd(PPh₃)₄ .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : ¹H/¹³C-NMR to confirm substituent positions and stereochemistry (e.g., δ ~7.2–7.7 ppm for aromatic protons, δ ~3.9 ppm for methoxy groups) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., m/z 412.44 for a related compound) .
  • X-ray crystallography : To resolve crystal packing and hydrogen-bonding interactions in solid-state structures .

Advanced Research Questions

Q. How can experimental designs address stability challenges during biological assays?

Organic degradation during prolonged experiments (e.g., 9-hour assays) may alter the compound’s efficacy. Mitigation strategies include:

  • Temperature control : Continuous cooling (4°C) to slow decomposition .
  • Lyophilization : Stabilize the compound in freeze-dried form for long-term storage .
  • Real-time monitoring : Use HPLC or UV-Vis spectroscopy to track degradation kinetics .

Q. What computational tools predict the compound’s biological targets and binding modes?

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinases, cytochrome P450).
  • QSAR modeling : Correlate structural features (e.g., furan lipophilicity, methoxy electron-donating effects) with activity .
  • ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks .

Q. How do structural modifications influence structure-activity relationships (SAR) in derivatives?

Key modifications and their effects:

  • Furan substitution : Replacing furan with thiophene reduces antifungal activity but enhances solubility .
  • Methoxy position : Para-methoxy groups on the phenyl ring improve binding to estrogen receptors compared to ortho-substituted analogs .
  • Thieno-pyrimidine core : Saturation of the dihydrothieno ring increases metabolic stability but reduces potency against topoisomerase II .

Q. What strategies resolve solubility limitations in in vitro assays?

  • Co-solvent systems : Use DMSO (≤1%) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Prodrug design : Introduce phosphate or glycoside groups for improved bioavailability .
  • Nanoparticle encapsulation : PLGA or liposomal carriers for targeted delivery .

Q. How can synthetic impurities be minimized during scale-up?

  • Chromatographic purification : Flash column chromatography with gradient elution (hexane/EtOAc) removes by-products .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction completeness .
  • Crystallization optimization : Use anti-solvent (e.g., water) to enhance purity ≥98% .

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